molecular formula C9H6N4OS B1404180 5-(1H-indazol-5-yl)-1,3,4-oxadiazole-2-thiol CAS No. 1005205-27-5

5-(1H-indazol-5-yl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B1404180
CAS No.: 1005205-27-5
M. Wt: 218.24 g/mol
InChI Key: SKXQNZAQCZFSIP-UHFFFAOYSA-N
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Description

5-(1H-indazol-5-yl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that combines the structural features of indazole and oxadiazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of both indazole and oxadiazole moieties endows it with unique chemical and biological properties.

Mechanism of Action

The specific biological or pharmacological mechanisms of 5-(1H-indazol-5-yl)-1,3,4-oxadiazole-2-thiol are context-dependent. Researchers explore its potential as an antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agent. Additionally, it may act as a selective inhibitor of phosphoinositide 3-kinase δ for respiratory disease treatment .

Future Directions

: Rai, G. S., & Maru, J. J. (2020). Recent synthetic approaches to 1H- and 2H-indazoles. Chemistry of Heterocyclic Compounds, 56(9), 973–975. Link

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-indazol-5-yl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-indazole with carbon disulfide and hydrazine hydrate, followed by cyclization with an appropriate acid chloride to form the oxadiazole ring . The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper acetate to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(1H-indazol-5-yl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different functional groups.

    Substitution: The indazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or iodine can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Various reduced forms of the oxadiazole ring.

    Substitution: Halogenated, alkylated, or nucleophile-substituted derivatives of the indazole ring.

Comparison with Similar Compounds

Similar Compounds

    1H-indazole: Shares the indazole moiety but lacks the oxadiazole ring.

    1,3,4-oxadiazole: Contains the oxadiazole ring but lacks the indazole moiety.

    5-(1H-indazol-5-yl)-1,2,4-triazole-3-thiol: Similar structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness

5-(1H-indazol-5-yl)-1,3,4-oxadiazole-2-thiol is unique due to the combination of indazole and oxadiazole rings, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and development .

Properties

IUPAC Name

5-(1H-indazol-5-yl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4OS/c15-9-13-12-8(14-9)5-1-2-7-6(3-5)4-10-11-7/h1-4H,(H,10,11)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXQNZAQCZFSIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=NNC(=S)O3)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301233063
Record name 5-(1H-Indazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005205-27-5
Record name 5-(1H-Indazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005205-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1H-Indazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301233063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1H-indazol-5-yl)-1,3,4-oxadiazole-2-thiol
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5-(1H-indazol-5-yl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 3
5-(1H-indazol-5-yl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 4
5-(1H-indazol-5-yl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 5
5-(1H-indazol-5-yl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 6
5-(1H-indazol-5-yl)-1,3,4-oxadiazole-2-thiol

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